cis-Dichlorobis(2,2'-dipyridyl)rhodium(III) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride: is a coordination complex with the formula [RhCl2(dipy)2]Cl . This compound features rhodium in the +3 oxidation state, coordinated to two chloride ions and two 2,2’-dipyridyl ligands. It is known for its distinctive properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride typically involves the reaction of rhodium trichloride with 2,2’-dipyridyl in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the rhodium center. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride can undergo substitution reactions where the chloride ligands are replaced by other ligands, such as phosphines or amines.
Redox Reactions: The rhodium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include new rhodium complexes with different ligands.
Redox Reactions: Products depend on the specific redox conditions but can include rhodium complexes in different oxidation states.
Scientific Research Applications
Chemistry: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride is used as a precursor for synthesizing various rhodium complexes. These complexes are studied for their catalytic properties in organic synthesis and industrial processes.
Biology and Medicine: Research has explored the potential of rhodium complexes in biological systems, including their interactions with DNA and proteins. Some studies have investigated their use as anticancer agents due to their ability to bind to and modify biological molecules.
Industry: In industrial applications, rhodium complexes are valued for their catalytic efficiency in processes such as hydrogenation, hydroformylation, and carbonylation reactions.
Mechanism of Action
The mechanism by which cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride exerts its effects involves the coordination of the rhodium center to target molecules. The 2,2’-dipyridyl ligands stabilize the rhodium center, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): This compound features ruthenium instead of rhodium and has similar coordination chemistry.
cis-Dichlorobis(2,2’-bipyridine)osmium(II): Similar to the ruthenium complex but with osmium as the central metal.
Uniqueness: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride is unique due to the specific properties imparted by the rhodium center. Rhodium complexes often exhibit distinct catalytic and biological activities compared to their ruthenium and osmium counterparts, making them valuable in specialized applications.
Properties
Molecular Formula |
C20H16Cl3N4Rh |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
dichlororhodium(1+);2-pyridin-2-ylpyridine;chloride |
InChI |
InChI=1S/2C10H8N2.3ClH.Rh/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
InChI Key |
IZTNCRAFVLXMHY-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].Cl[Rh+]Cl |
Related CAS |
22710-42-5 39831-82-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.